S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate
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Overview
Description
S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate: is a complex organic compound featuring a thiazole ring, a fluorobenzene moiety, and a thioester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorobenzene Moiety: The fluorobenzene group can be introduced via nucleophilic aromatic substitution reactions.
Formation of the Thioester: The final step involves the reaction of the intermediate with ethanethiol under appropriate conditions to form the thioester linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with biological targets such as enzymes or receptors. The thiazole ring and fluorobenzene moiety can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole share structural similarities and are also studied for their biological activities.
Fluorobenzene derivatives: Compounds such as 4-fluorobenzaldehyde are used in various chemical syntheses.
Uniqueness:
- The combination of the thiazole ring, fluorobenzene moiety, and thioester functional group makes S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate unique. This unique structure contributes to its distinct reactivity and potential applications in various fields.
Properties
IUPAC Name |
S-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S2/c1-6(15)17-5-9(16)13-11-14-10-7(12)3-2-4-8(10)18-11/h2-4H,5H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINPPMJKQRTEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)NC1=NC2=C(C=CC=C2S1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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